

A Technical Guide to 6-Nitroquipazine: Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: 6-Nitroquipazine

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Abstract

6-Nitroquipazine, a potent and selective serotonin reuptake inhibitor (SSRI), has been a valuable tool in neuroscience research for decades. This technical guide provides an in-depth overview of its discovery, a detailed history of its synthesis including early non-selective methods and the development of a highly efficient regioselective route, and a comprehensive analysis of its pharmacological profile. Quantitative binding affinity data for monoamine transporters are presented, alongside detailed experimental protocols for its synthesis and key assays. Furthermore, this guide includes visualizations of its synthetic pathway, mechanism of action, and relevant experimental workflows to facilitate a deeper understanding of this important research compound.

Discovery and History

6-Nitroquipazine, with the developmental code name DU-24,565, emerged in the early 1980s as a significant advancement in the study of the serotonergic system.^[1] Researchers identified it as a quipazine derivative with exceptionally high potency and selectivity as an inhibitor of the serotonin transporter (SERT).^[2] This discovery provided the scientific community with a powerful new tool to investigate the role of serotonin in the brain and the mechanisms underlying the action of antidepressant medications.

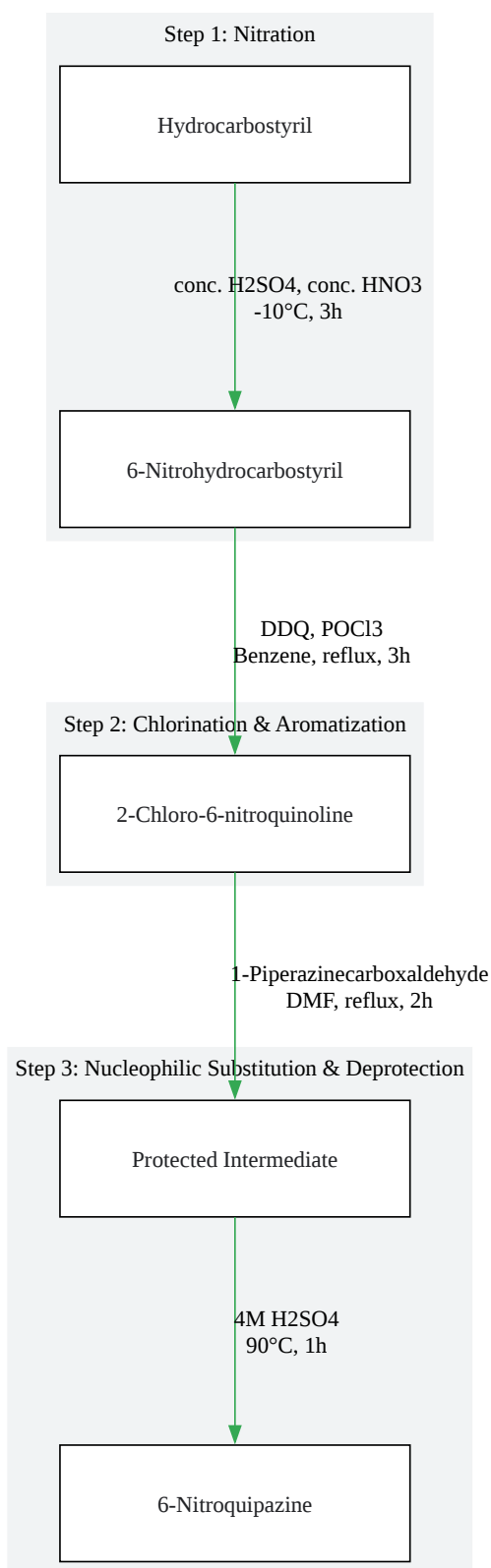
The initial synthesis of **6-nitroquipazine** was described in a patent by Hashimoto and Goromaru. However, this method involved the direct nitration of quipazine, a process that was not regioselective and resulted in a mixture of nitroquipazine isomers, necessitating challenging purification steps. The breakthrough in its synthesis came with the development of a convenient and highly efficient three-step regioselective method starting from hydrocarbostyryl, which will be detailed in the synthesis section of this guide.

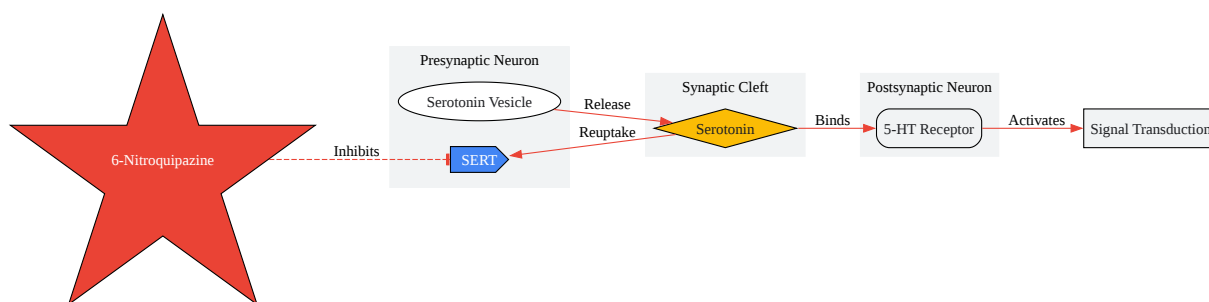
Synthesis of 6-Nitroquipazine

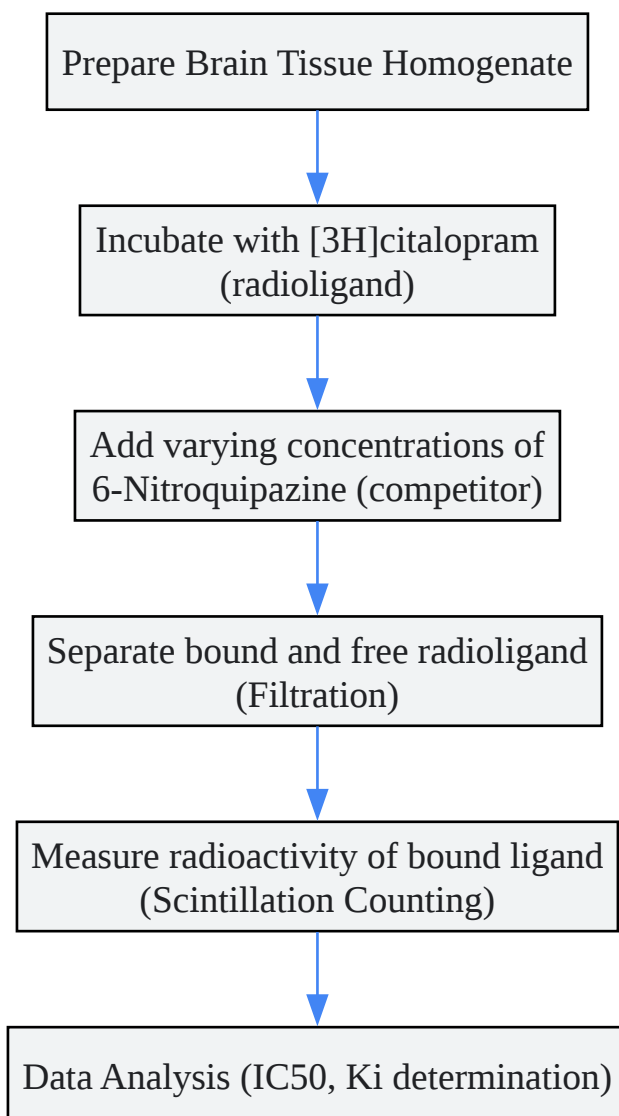
The currently accepted and most efficient synthesis of **6-nitroquipazine** is a three-step regioselective process commencing from the commercially available starting material, hydrocarbostyryl. This method offers significant advantages over the earlier non-regioselective nitration of quipazine.

Regioselective Synthesis Workflow

The overall synthetic workflow is depicted below:







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References

- 1. 6-Nitroquipazine - Wikipedia [en.wikipedia.org]
- 2. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

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